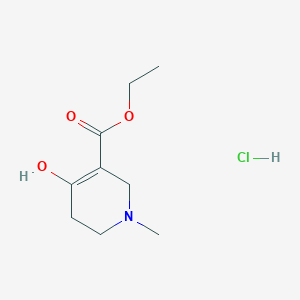
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to investigate the role of MAPK in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone selectively inhibits the activation of MAPK by preventing the phosphorylation of the MAPK kinase (MEK) enzyme. This results in the inhibition of downstream signaling pathways that are activated by MAPK, including the activation of transcription factors such as c-Jun and c-Fos. By inhibiting the MAPK signaling pathway, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects in various cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been shown to promote neuronal differentiation and survival, as well as to protect against ischemic injury in the brain. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its high selectivity for the MAPK signaling pathway, which allows for the specific investigation of this pathway in various cellular processes. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its short half-life, which requires frequent dosing in in vivo experiments. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can also inhibit other kinases at high concentrations, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the use of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone in scientific research. One potential direction is the investigation of the role of MAPK in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another potential direction is the investigation of the role of MAPK in the regulation of epigenetic modifications, which can affect gene expression and cellular differentiation. Finally, the development of more potent and selective inhibitors of the MAPK signaling pathway could lead to the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-4,6-dinitrophenol with ethyl thioglycolate, followed by reduction of the nitro groups, and subsequent cyclization of the resulting intermediate with hydrazine hydrate. The final product can be obtained through purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been widely used in scientific research to investigate the role of MAPK in various cellular processes. For example, it has been used to study the involvement of MAPK in the regulation of cell proliferation and differentiation in cancer cells, as well as in the development of neuronal and cardiovascular systems. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been used to investigate the role of MAPK in the regulation of apoptosis, inflammation, and oxidative stress.
Eigenschaften
IUPAC Name |
2-cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h8-9,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQDAZYCTVSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)



![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
